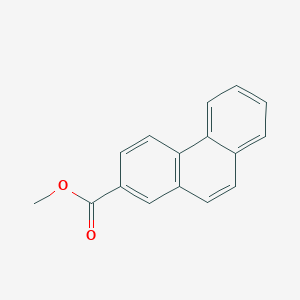

Methyl phenanthrene-2-carboxylate

Overview

Description

“Methyl phenanthrene-2-carboxylate” is a chemical compound with the molecular formula C16H12O2 . It has an average mass of 236.265 Da and a monoisotopic mass of 236.083725 Da .

Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, both syn- and anti- [2+2] heterodimers of methyl phenanthrene-9-carboxylate and benzene were synthesized from 9-MP and cyclohexa-1,4-diene . Upon irradiation of 9-MP and excess methyl orthoformate of cis-cyclohexa-3,5-diene-1,2-diol followed by hydrolysis, the syn-[2+2] cycloadduct and also four cyclodimers of 9-MP were produced .Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For example, upon irradiation of 9-MP and excess methyl orthoformate of cis-cyclohexa-3,5-diene-1,2-diol followed by hydrolysis, the syn-[2+2] cycloadduct and also four cyclodimers of 9-MP were produced .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C16H12O2 . It has an average mass of 236.265 Da and a monoisotopic mass of 236.083725 Da .Scientific Research Applications

Spectroscopy and Photochemistry

Methyl phenanthrene-9-carboxylate has been studied for its spectroscopic properties and photochemical behavior. These properties are influenced by factors like the presence of Lewis acids, which alter the conformation and reactivity of the compound (Lewis, Barancyk, & Burch, 1992). Additionally, photodimerization studies of methyl phenanthrene-9-carboxylate reveal insights into fluorescence self-quenching and the formation of nonfluorescent excimers (Lewis, Barancyk, & Burch, 1992).

Anaerobic Biodegradation

A study on the anaerobic biodegradation of phenanthrene, a related compound, revealed that methyl phenanthrene-2-carboxylate can be a product of microbial action, specifically in degradation processes involving nitrate as an electron acceptor (Zhang, Guo, Sun, & Wang, 2020). This study is important for understanding the environmental fate of such compounds in anaerobic conditions.

Synthesis and Pharmaceutical Research

Methyl phenanthrene derivatives, including those with carboxylate groups, have been synthesized and explored for their potential pharmaceutical applications. For instance, some phenanthrene derivatives show allosteric modulation at the NMDA receptor, which is relevant in neurological and neurodegenerative disorders (Irvine et al., 2015).

Natural Phenanthrenes and Biological Activity

Naturally occurring phenanthrene compounds, like this compound, have been found in various plants and studied for their biological activities. These compounds have shown a range of activities including cytotoxicity, antimicrobial, and anti-inflammatory effects (Kovács, Vasas, & Hohmann, 2008).

Environmental Impact and Degradation

This compound's environmental behavior, particularly its degradation, has been a topic of research. Studies on the aerobic degradation of alkyl-substituted phenanthrenes have shown the influence of different substituents on the biodegradation rate, providing insight into the environmental fate of such compounds (Thierry et al., 1996).

Safety and Hazards

“Methyl phenanthrene-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is advised to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Phenanthridinones, which include “Methyl phenanthrene-2-carboxylate”, are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals, displaying a wide range of pharmacological actions . Their structural importance has evoked a great deal of interest in the domains of organic synthesis and medicinal chemistry to develop new synthetic methodologies, as well as novel compounds of pharmaceutical interest .

Properties

IUPAC Name |

methyl phenanthrene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXRQOKSTOTYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498896 | |

| Record name | Methyl phenanthrene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25308-63-8 | |

| Record name | Methyl phenanthrene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

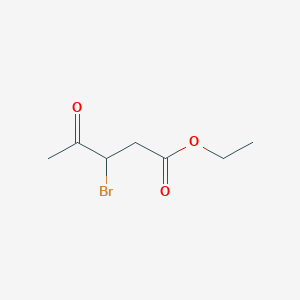

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)

![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)

![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)

![1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one](/img/structure/B1610418.png)